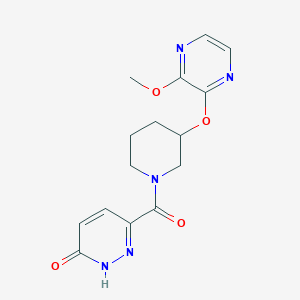

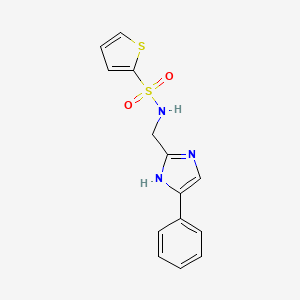

![molecular formula C16H16N4OS B2549883 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034265-23-9](/img/structure/B2549883.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a therapeutic agent, particularly in the context of Hepatitis B Virus (HBV) treatment .

Synthesis Analysis

The synthesis of this compound involves the use of NH-pyrazole carbonic acids as a key intermediate . The process allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The structure allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .Chemical Reactions Analysis

The compound has been shown to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants . The lead compound demonstrated inhibition of HBV DNA viral load in a HBV AAV mouse model by oral administration .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The compound’s unique structure makes it a promising candidate for antitumor research. Researchers have synthesized derivatives of this compound and evaluated their efficacy against different cancer cell lines. Further investigations are needed to understand the precise mechanisms of action and optimize its antitumor potential .

Antiviral Properties

Given the global health challenges posed by viral infections, compounds with antiviral activity are crucial. Preliminary studies suggest that this compound may exhibit antiviral effects. Researchers have explored its inhibitory activity against hepatitis B virus (HBV) core protein, making it a potential therapeutic agent for HBV .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. The compound’s chemical structure suggests that it might modulate inflammatory pathways. Investigating its anti-inflammatory properties could lead to novel treatments for inflammatory conditions .

Antioxidant Potential

Oxidative stress contributes to aging and various diseases. Compounds with antioxidant properties are valuable. Although specific data on this compound’s antioxidant effects are limited, its structure warrants further exploration in this area .

Antipyretic Activity

Fever management is essential for patient comfort and recovery. Some derivatives of this compound have demonstrated antipyretic effects. Researchers continue to investigate its potential as a fever-reducing agent .

Antibacterial and Antifungal Properties

The compound’s heterocyclic ring system suggests possible antibacterial and antifungal activities. Researchers have synthesized related compounds and evaluated their effects against microbial pathogens. Further studies are needed to validate these properties .

Potential as an Ulcerogenic Agent

Ulcers, especially gastric ulcers, remain a significant health concern. Some derivatives of this compound have been explored for their ulcerogenic potential. Investigating their effects on ulcer formation and healing could provide valuable insights .

Other Biological Activities

Beyond the mentioned applications, this compound’s derivatives may exhibit additional biological activities, such as antidiabetic, anti-allergic, and antihelmintic effects. Researchers continue to explore its multifaceted properties .

Wirkmechanismus

Target of Action

The primary target of the compound N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) for HBV .

Mode of Action

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide interacts with its target by inhibiting the conformation of the HBV core protein. This interaction results in the effective suppression of a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound affects the HBV replication pathway. By modulating the conformation of the HBV core protein, it disrupts the normal replication process of the virus. This leads to a decrease in the viral DNA load .

Pharmacokinetics

It is noted that the compound can effectively suppress hbv dna viral load when orally administered in an hbv aav mouse model .

Result of Action

The molecular and cellular effects of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide’s action result in the suppression of HBV replication. This is evidenced by the reduction in HBV DNA viral load in the HBV AAV mouse model .

Action Environment

It’s worth noting that the effectiveness of the compound against hbv was demonstrated in an in vivo mouse model , suggesting that it is likely to be effective in a biological environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c21-16(11-4-5-13-15(7-11)22-10-18-13)17-8-12-9-19-20-6-2-1-3-14(12)20/h4-5,7,9-10H,1-3,6,8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTJLHXQXCYZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2549803.png)

![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)

![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2549806.png)

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2549807.png)

![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549808.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2549810.png)

![(Z)-ethyl 1-methyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549820.png)

![8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549823.png)